molecular formula C22H25N3O5S B2550668 Ethyl 5-[4-(methoxycarbonyl)phenyl]-7-methyl-4-oxo-2-(propylsulfanyl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate CAS No. 878905-22-7

Ethyl 5-[4-(methoxycarbonyl)phenyl]-7-methyl-4-oxo-2-(propylsulfanyl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate

Cat. No.: B2550668
CAS No.: 878905-22-7
M. Wt: 443.52
InChI Key: CSTXBVOOIHKUBI-UHFFFAOYSA-N
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Description

Ethyl 5-[4-(methoxycarbonyl)phenyl]-7-methyl-4-oxo-2-(propylsulfanyl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate is a useful research compound. Its molecular formula is C22H25N3O5S and its molecular weight is 443.52. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

The chemical compound belongs to a broader class of molecules that have been synthesized through various methods, aiming to explore their potential applications. For instance, compounds with a tetrahydropyrimidine backbone have been synthesized and characterized through their physical and chemical properties. These synthesis efforts often explore different substitutions at various positions of the pyrimidine ring to modify the compound's pharmacological or physical properties.

Potential Pharmacological Applications

Several studies have focused on the pharmacological investigations of tetrahydropyrimidine derivatives. These compounds have been tested for a range of activities, including antihypertensive and anti-inflammatory effects. For example, specific derivatives have shown comparative antihypertensive activity at certain dose levels when compared to known drugs like nifedipine. Additionally, moderate to comparative anti-inflammatory activity has been observed in some compounds, highlighting the potential for these molecules in developing new therapeutic agents.

Structural Studies

The molecular and crystal structures of various tetrahydropyrimidine derivatives have been extensively studied. These studies provide insights into the compounds' conformational details, which are crucial for understanding their reactivity and interaction with biological targets. Such structural analyses are essential for guiding the design of molecules with improved efficacy and reduced toxicity.

Antimicrobial and Antiviral Research

Research into the antimicrobial and antiviral properties of pyrimidine derivatives has revealed interesting findings. For instance, certain compounds have shown marked inhibition of retrovirus replication in cell culture, suggesting potential applications in treating viral infections. The detailed study of these compounds' mechanisms of action is crucial for advancing their development as antiviral agents.

Advanced Materials Research

Beyond pharmacological applications, these compounds' unique structural features make them candidates for materials science research. Their potential utility in creating new materials with specific optical, electronic, or mechanical properties is a growing area of interest.

References (Sources)

Mechanism of Action

The triazole-pyrimidine hybrid compounds have promising neuroprotective and anti-inflammatory properties . The possible mechanism of action was observed through the inhibition of ER stress, apoptosis, and the NF-kB inflammatory pathway .

Future Directions

The study indicates that the novel scaffolds of triazole-pyrimidine-based compounds can potentially be developed as neuroprotective and anti-neuroinflammatory agents .

Properties

IUPAC Name

ethyl 5-(4-methoxycarbonylphenyl)-7-methyl-4-oxo-2-propylsulfanyl-5,8-dihydro-3H-pyrido[2,3-d]pyrimidine-6-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O5S/c1-5-11-31-22-24-18-17(19(26)25-22)16(15(12(3)23-18)21(28)30-6-2)13-7-9-14(10-8-13)20(27)29-4/h7-10,16H,5-6,11H2,1-4H3,(H2,23,24,25,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSTXBVOOIHKUBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCSC1=NC2=C(C(C(=C(N2)C)C(=O)OCC)C3=CC=C(C=C3)C(=O)OC)C(=O)N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.